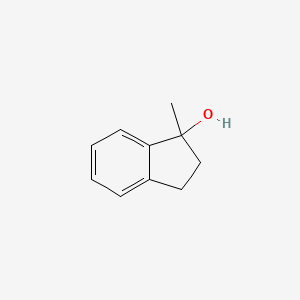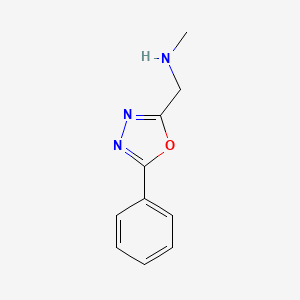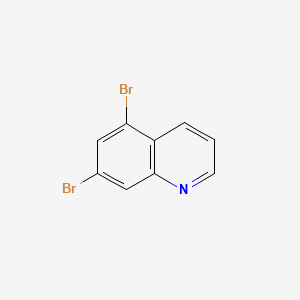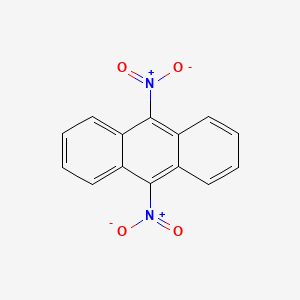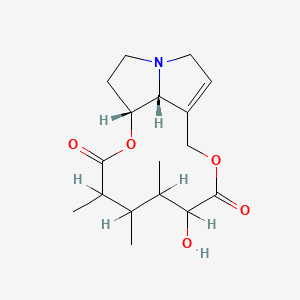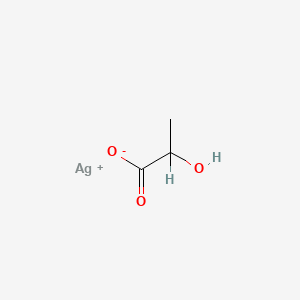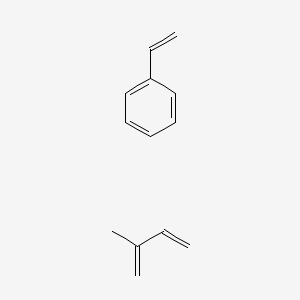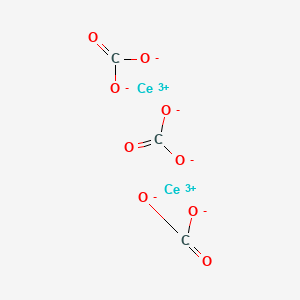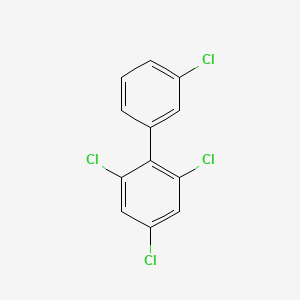
2,3',4,6-四氯联苯
描述
2,3’,4,6-Tetrachlorobiphenyl is a polychlorinated biphenyl, a class of synthetic organic chemicals known for their environmental persistence and potential toxicity. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. their production has been banned in many countries due to their adverse environmental and health effects .
科学研究应用
2,3’,4,6-Tetrachlorobiphenyl has been extensively studied for its environmental impact and potential health effects. Its applications in scientific research include:
Environmental Chemistry: Studying its persistence and degradation in various environmental matrices.
Toxicology: Investigating its toxic effects on living organisms and its potential as an endocrine disruptor.
Analytical Chemistry: Developing methods for its detection and quantification in environmental samples.
作用机制
Target of Action
The primary target of 2,3’,4,6-Tetrachlorobiphenyl is the core circadian component PER1 . This component plays a crucial role in the regulation of the circadian clock, which is responsible for controlling the timing of various physiological processes.
Mode of Action
2,3’,4,6-Tetrachlorobiphenyl interacts with its target by inhibiting the basal and circadian expression of PER1 . This interaction results in the modulation of the circadian clock, affecting the timing of physiological processes regulated by this clock.
Biochemical Pathways
It is known that the compound’s interaction with per1 can impact thecircadian rhythm , which is a fundamental biochemical pathway involved in regulating the sleep-wake cycle, feeding, and other physiological processes .
Pharmacokinetics
Like other polychlorinated biphenyls (pcbs), it is likely to be lipophilic and to bioaccumulate in the body . These properties can impact the compound’s bioavailability and its potential for long-term effects.
Result of Action
The primary result of 2,3’,4,6-Tetrachlorobiphenyl’s action is the disruption of the circadian rhythm . By inhibiting the expression of PER1, the compound can alter the timing of physiological processes regulated by the circadian clock. This can have wide-ranging effects on the body, potentially impacting sleep patterns, feeding behavior, and other processes.
Action Environment
The action of 2,3’,4,6-Tetrachlorobiphenyl can be influenced by various environmental factors. For example, the presence of iron oxides in sediments has been found to enhance the dechlorination of similar compounds, potentially affecting their action and stability . Furthermore, the compound’s persistence in the environment and its potential to bioaccumulate can also influence its efficacy and the duration of its effects .
生化分析
Biochemical Properties
2,3’,4,6-Tetrachlorobiphenyl is involved in biochemical reactions that interact with various enzymes and proteins. It is known to be metabolized by microbial enzymes, which is an efficient route for environmental biodegradation of PCBs . As the chlorination substitution in the biphenyl ring increases, the microbial degradation rate decreases .
Cellular Effects
The effects of 2,3’,4,6-Tetrachlorobiphenyl on cells are complex and multifaceted. It has been found to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . It also affects a number of cellular systems, including neutrophils .
Molecular Mechanism
At the molecular level, 2,3’,4,6-Tetrachlorobiphenyl exerts its effects through various mechanisms. It is known to bind with biomolecules and influence gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3’,4,6-Tetrachlorobiphenyl can change over time. For instance, it has been observed that the dechlorination rate of 2,3,4,5-tetrachlorobiphenyl in the aqueous phase at very low PCB concentrations is a linear function of PCB substrate concentration below the maximum aqueous solubility .
Metabolic Pathways
2,3’,4,6-Tetrachlorobiphenyl is involved in various metabolic pathways. It is known to be metabolized by microbial enzymes, with four main enzymes reported for the biodegradation pathway of PCBs: biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC) and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,4,6-Tetrachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is conducted at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the biphenyl structure .
Industrial Production Methods: Industrial production methods for polychlorinated biphenyls, including 2,3’,4,6-Tetrachlorobiphenyl, often involve batch or continuous processes where biphenyl is chlorinated in large reactors. The reaction conditions, such as temperature, pressure, and chlorine concentration, are carefully controlled to achieve the desired degree of chlorination .
化学反应分析
Types of Reactions: 2,3’,4,6-Tetrachlorobiphenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reductive dechlorination can occur under anaerobic conditions, often facilitated by microbial activity.
Substitution: Chlorine atoms can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Microbial cultures or chemical reductants like sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products:
Oxidation: Hydroxylated biphenyls.
Reduction: Lower chlorinated biphenyls.
Substitution: Biphenyl derivatives with different functional groups.
相似化合物的比较
- 2,3,4,4’-Tetrachlorobiphenyl
- 2,3,5,6-Tetrachlorobiphenyl
- 2,4,4’,6-Tetrachlorobiphenyl
Comparison: 2,3’,4,6-Tetrachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and environmental behavior. Compared to other tetrachlorobiphenyls, it may exhibit different rates of microbial dechlorination and varying degrees of toxicity .
属性
IUPAC Name |
1,3,5-trichloro-2-(3-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-3-1-2-7(4-8)12-10(15)5-9(14)6-11(12)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUBKYSLNCKBOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074192 | |
| Record name | 2,3',4,6-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60233-24-1 | |
| Record name | 2,3',4,6-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060233241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',4,6-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4,6-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54M5KB6113 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


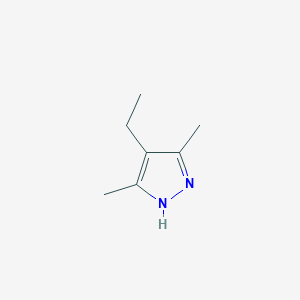
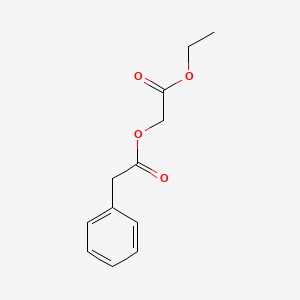

![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1595606.png)
